molecular formula C24H25FO6S B3324194 Unii-VG2B83MU6L CAS No. 1809403-04-0

Unii-VG2B83MU6L

Cat. No. B3324194
CAS RN: 1809403-04-0
M. Wt: 460.5 g/mol
InChI Key: FWVBKZSGBNDCPX-JFTIXFDTSA-N
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Description

The substance identified by UNII “VG2B83MU6L” is a compound with the formula C24H25FO6S . The UNII is an alphanumeric identifier linked to a substance’s molecular structure or descriptive information and is generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) .

Scientific Research Applications

Nanoparticle Synthesis in Chemical Research

Recent developments in the field of chemical research have focused on novel materials due to their significant role in advancing industry and technology. One such area is the synthesis of inorganic nanoparticles, which has seen considerable advancements. These developments are crucial for various industries, including the electronics sector, where new semiconducting materials have led to significant technological evolution, from vacuum tubes to diodes, transistors, and miniature chips (Cushing, Kolesnichenko, & O'Connor, 2004).

Collaborative Working Environments in Environmental Research

Large-scale scientific applications often involve geographically dispersed teams, necessitating collaborative working environments. Tools and software have been developed for this purpose, enabling remote job submission and file transfer over existing grid infrastructures. This approach is exemplified by the Unified Air Pollution Model (UNI-DEM), which is continuously developed and experimented with by various European institutes (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Transformation of Educational Programs for Research Innovation

Educational programs are being transformed to aid researchers in translating scientific research into practical innovations. This transition is key to advancing societal benefits through technological innovations. The National Collegiate Inventors and Innovators Alliance (NCIIA) is a notable example, offering experiential learning in STEM innovation and entrepreneurship (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Chemical Genetics in Cancer Research

The Initiative for Chemical Genetics (ICG) by the National Cancer Institute illustrates the integration of small molecules in cancer research. It emphasizes the collaboration of various scientific disciplines to facilitate new scientific collaborations, significantly impacting the field of cancer research (Tolliday et al., 2006).

Nanosatellite Programs in Aerospace Research

The University Nanosat Program (UNP) demonstrates the use of student-built nanosatellites for aerospace research. Sponsored by various institutions, this program highlights the importance of integrating academic and government resources in aerospace research, offering unique opportunities for capability demonstration in this field (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

University Role in Scientific and Technical Achievements

Universities play a vital role in the national basic research landscape. They are key players in application studies and high-tech industrialization, indicating the importance of accelerating the transformation of scientific and technical achievements in educational institutions (Xian-guo, 2004).

UniProt for Biological Research

The Universal Protein Resource (UniProt) supports biological research by maintaining a comprehensive database of protein sequence knowledge. It facilitates extensive cross-referencing and querying, proving invaluable for various research disciplines (Morgat et al., 2010).

Mechanism of Action

Unii-VG2B83MU6L, also known as D-GLUCOSE, 1-C-(3-((5-(4-FLUOROPHENYL)-2-THIENYL)METHYL)-4-METHYLPHENYL)-, is a complex compound with a molecular formula of C24H25FO6S . This article will delve into the mechanism of action of Unii-VG2B83MU6L, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

properties

IUPAC Name

(2R,3S,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-2,3,4,5,6-pentahydroxyhexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FO6S/c1-13-2-3-15(21(28)23(30)24(31)22(29)19(27)12-26)10-16(13)11-18-8-9-20(32-18)14-4-6-17(25)7-5-14/h2-10,19,22-24,26-27,29-31H,11-12H2,1H3/t19-,22-,23+,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVBKZSGBNDCPX-JFTIXFDTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C(C(C(CO)O)O)O)O)CC2=CC=C(S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CC2=CC=C(S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-VG2B83MU6L

CAS RN

1809403-04-0
Record name D-Glucose, 1-C-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809403040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-GLUCOSE, 1-C-(3-((5-(4-FLUOROPHENYL)-2-THIENYL)METHYL)-4-METHYLPHENYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG2B83MU6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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